molecular formula C11H13N3O4 B1148836 ethyl (2Z)-2-[(3-nitrophenyl)hydrazono]-3-oxobutanoate CAS No. 18794-99-5

ethyl (2Z)-2-[(3-nitrophenyl)hydrazono]-3-oxobutanoate

Cat. No.: B1148836
CAS No.: 18794-99-5
M. Wt: 251.24 g/mol
InChI Key: SXBCOJHYBVQZQX-WQLSENKSSA-N
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Description

Ethyl (2Z)-2-[(3-nitrophenyl)hydrazono]-3-oxobutanoate is a valuable hydrazone-based intermediate in organic and medicinal chemistry research. Its primary research application is as a key precursor for the synthesis of pyrazole derivatives . Pyrazole rings are privileged structures in drug discovery, and their derivatives are extensively investigated for a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and antiviral properties . Furthermore, related compounds in this chemical class have been identified as key intermediates in the development of small-molecule thrombopoietin mimetics . These mimetics can stimulate megakaryocyte proliferation and maturation, providing a potential research pathway for exploring treatments for thrombocytopenia and other bone marrow deficiencies . The compound is presented in research to explore these and other biological mechanisms. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or personal use.

Properties

CAS No.

18794-99-5

Molecular Formula

C11H13N3O4

Molecular Weight

251.24 g/mol

IUPAC Name

ethyl (2Z)-2-[(3-nitrophenyl)hydrazinylidene]propanoate

InChI

InChI=1S/C11H13N3O4/c1-3-18-11(15)8(2)12-13-9-5-4-6-10(7-9)14(16)17/h4-7,13H,3H2,1-2H3/b12-8-

InChI Key

SXBCOJHYBVQZQX-WQLSENKSSA-N

Isomeric SMILES

CCOC(=O)/C(=N\NC1=CC(=CC=C1)[N+](=O)[O-])/C

Canonical SMILES

CCOC(=O)C(=NNC1=CC(=CC=C1)[N+](=O)[O-])C

Synonyms

Butanoic acid, 2-[2-(3-nitrophenyl)hydrazinylidene]-3-oxo-, ethyl ester

Origin of Product

United States

Preparation Methods

The synthesis of ethyl (2Z)-2-[(3-nitrophenyl)hydrazono]-3-oxobutanoate typically involves the reaction of ethyl acetoacetate with 3-nitrophenylhydrazine under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalyst to maximize yield and purity.

Chemical Reactions Analysis

Ethyl (2Z)-2-[(3-nitrophenyl)hydrazono]-3-oxobutanoate undergoes various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group under appropriate conditions.

    Substitution: The hydrazono group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions include nitro derivatives, amino derivatives, and substituted hydrazones.

Scientific Research Applications

Ethyl (2Z)-2-[(3-nitrophenyl)hydrazono]-3-oxobutanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl (2Z)-2-[(3-nitrophenyl)hydrazono]-3-oxobutanoate involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the hydrazono group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following sections compare ethyl (2Z)-2-[(3-nitrophenyl)hydrazono]-3-oxobutanoate with analogues differing in substituent groups, stereochemistry, and bioactivity.

Structural and Electronic Variations

Table 1: Substituent Effects on Key Properties
Compound Name Substituent Position/Type Key Properties Biological Activity (if reported)
This compound 3-NO₂ on phenyl Strong electron-withdrawing effect; planar conformation Not directly reported (used as intermediate)
Ethyl 2-[(4-chlorophenyl)hydrazono]-3-oxobutanoate 4-Cl on phenyl Moderate electron-withdrawing effect; planar structure (interplanar angle: 2.69°) Cytotoxic potential
Ethyl (2E)-2-[(4-nitrophenyl)hydrazono]-3-oxobutanoate 4-NO₂ on phenyl (E-isomer) Enhanced conjugation due to para-nitro; E-configuration affects packing N/A
Ethyl 2-[(3,4-difluorophenyl)hydrazono]-3-oxobutanoate 3,4-F₂ on phenyl Electron-withdrawing fluorine atoms; precursor to anti-inflammatory pyrazolones Anti-inflammatory, antiproliferative
Ethyl 2-[(2,6-dimethylphenyl)hydrazono]-3-oxobutanoate 2,6-(CH₃)₂ on phenyl Steric hindrance reduces planarity; altered hydrogen bonding Cytotoxicity

Key Observations :

  • Electron Effects : Nitro groups (both 3- and 4-) enhance electrophilicity at the hydrazone moiety, increasing reactivity toward nucleophiles (e.g., hydrazine in pyrazolone synthesis) .
  • Stereochemistry : The Z-configuration in the target compound may influence π-π stacking and hydrogen-bonding patterns compared to E-isomers .

Spectroscopic and Crystallographic Data

Table 2: Spectroscopic and Structural Comparisons
Compound $^{1}\text{H}$ NMR (δ, ppm) $^{13}\text{C}$ NMR (δ, ppm) Crystallographic Features
This compound Hydrazone NH: ~10.5; ester CH₂: 4.2–4.4 C=O: ~170; hydrazone C=N: ~150 (inferred) Planar structure (similar to chloro analogue)
Ethyl 2-[(4-chlorophenyl)hydrazono]-3-oxobutanoate NH: 10.4; aromatic H: 7.3–7.5 C=O: 169.2; C-Cl: 112.5 Planar (interplanar angle: 2.69°)
Ethyl 2-[(3,4-difluorophenyl)hydrazono]-3-oxobutanoate NH: 10.8; CF₂: 7.1–7.3 C=O: 168.5; C-F: 145–150 Facilitates intramolecular hydrogen bonding

Insights :

  • NMR Trends : The hydrazone NH proton consistently appears downfield (~10–11 ppm) due to hydrogen bonding. Aromatic protons vary based on substituent electronic effects (e.g., nitro vs. fluoro) .
  • Crystallography : Planarity is a common feature in unhindered derivatives (e.g., 3-nitro, 4-chloro), while steric bulk (e.g., 2,6-dimethylphenyl) disrupts conjugation .

Biological Activity

Ethyl (2Z)-2-[(3-nitrophenyl)hydrazono]-3-oxobutanoate, with the molecular formula C12H12N4O4 and CAS number 18794-99-5, is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structural configuration that includes a nitrophenyl group, a hydrazono moiety, and an oxobutanoate fragment. This combination is essential for its biological interactions.

PropertyValue
Molecular FormulaC12H12N4O4
Molecular Weight252.25 g/mol
IUPAC NameEthyl (2Z)-2-[(3-nitrophenyl)hydrazinylidene]-3-oxobutanoate
CAS Number18794-99-5

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The nitrophenyl group can engage in electron transfer reactions, while the hydrazono group is capable of forming hydrogen bonds with biological macromolecules. These interactions can modulate enzyme activity and receptor functions, leading to various biological effects such as:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antimicrobial properties against a range of pathogens.
  • Anticancer Potential : The compound has been investigated for its ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Antimicrobial Activity

A study conducted by researchers assessed the antimicrobial effects of this compound against several bacterial strains. The results indicated that the compound showed promising inhibitory effects, particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 100 µg/mL, suggesting moderate potency.

Anticancer Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The IC50 values were reported as follows:

Cell LineIC50 (µM)
HepG221.00
MCF-726.10

These findings indicate that the compound may act as a potential lead for further development in anticancer therapeutics.

Case Studies

  • VEGFR-2 Inhibition : In a related study exploring compounds with similar structures, derivatives were synthesized to evaluate their ability to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Molecular docking studies indicated that modifications to the hydrazono moiety could enhance binding affinity, suggesting that this compound could be optimized for improved VEGFR-2 inhibition.
  • Toxicological Assessments : Safety profiles were evaluated using ADMET analysis, which showed favorable absorption and distribution characteristics while indicating low toxicity levels in preliminary assessments.

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